2-Hexenal, 4(or 6)-methyl-2-propyl-

Description

Contextualization within Organic Chemistry and Natural Products Chemistry

α,β-Unsaturated aldehydes are characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement results in a unique electronic distribution, making them highly reactive and valuable as "building blocks" in organic synthesis. newswise.com They are prevalent in natural products, contributing to the flavors and aromas of many fruits, vegetables, and spices. nih.govhmdb.ca The reactivity of their conjugated system allows for a variety of chemical transformations, making them key intermediates in the synthesis of more complex molecules. newswise.com

Significance of Alkenals with Alkyl Branching in Diverse Matrices

The introduction of alkyl branches onto the carbon backbone of alkenals can significantly influence their chemical and physical properties. This branching can affect their volatility, odor profile, and reactivity. In the food industry, for instance, branched-chain aldehydes are known to contribute to the characteristic aromas of various products. acs.org The position and size of the alkyl group can lead to distinct flavor notes, ranging from malty to fruity. From a chemical standpoint, the steric hindrance and electronic effects of the alkyl group can modulate the reactivity of the α,β-unsaturated system, influencing the outcome of synthetic reactions.

Overview of "2-Hexenal, 4(or 6)-methyl-2-propyl-" and Its Structural Isomers

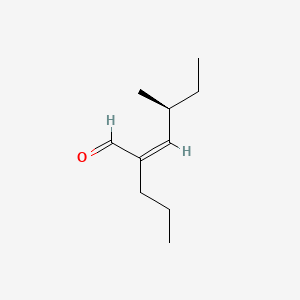

The compound "2-Hexenal, 4(or 6)-methyl-2-propyl-" refers to a mixture of two structural isomers: 4-methyl-2-propyl-2-hexenal and 6-methyl-2-propyl-2-hexenal. These are C10 aldehydes with a propyl group at the α-position (carbon 2) and a methyl group at either the 4- or 6-position of the hexenal (B1195481) chain.

Structural Isomers:

4-Methyl-2-propyl-2-hexenal: In this isomer, the methyl group is located at the fourth carbon of the hexenal chain.

6-Methyl-2-propyl-2-hexenal: Here, the methyl group is at the terminal, sixth carbon.

A patent for the synthesis of plasticizer and detergent alcohols describes a process for producing 2-propyl-4-methyl-2-hexenal. google.com The method involves an aldol (B89426) condensation reaction between n-pentanal and 2-methylbutanal. google.com This suggests a viable synthetic route to one of the specific isomers of interest.

While specific research on the natural occurrence of "2-Hexenal, 4(or 6)-methyl-2-propyl-" is limited, related branched alkenals have been identified in various natural sources. For example, other methyl-branched hexenals have been found in roasted nuts and spices.

Below is a data table summarizing the available information for the specified compound and its isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Hexenal, 4(or 6)-methyl-2-propyl- | 72208-09-4 epa.gov | C10H18O | 154.25 epa.gov |

| 4-Methyl-2-propyl-2-hexenal | 77731-56-7 | C10H18O | 154.25 |

| 6-Methyl-2-propyl-2-hexenal | Not Available | C10H18O | 154.25 |

Research Gaps and Opportunities in Branched Hexenal Chemistry

A comprehensive review of the scientific literature reveals significant research gaps concerning "2-Hexenal, 4(or 6)-methyl-2-propyl-". While a synthetic route for the 4-methyl isomer is documented in patent literature, detailed studies on its properties, reactivity, and potential applications are scarce. google.com

Crucially, there is a notable absence of information regarding the 6-methyl isomer, "6-methyl-2-propyl-2-hexenal". No specific synthetic methods or reports of its natural occurrence could be readily found. This lack of data presents a clear opportunity for further research.

Future investigations could focus on the following areas:

Synthesis and Characterization: Developing and optimizing synthetic routes for both the 4-methyl and, particularly, the 6-methyl isomers. This would be followed by comprehensive spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) to build a foundational understanding of these molecules.

Natural Occurrence: Targeted analytical studies, using techniques like gas chromatography-mass spectrometry (GC-MS), could be employed to screen various natural matrices (e.g., essential oils, food products) for the presence of these specific branched hexenals.

Comparative Property Analysis: A systematic investigation into how the position of the methyl group (4- vs. 6-position) influences the physical, chemical, and sensory properties of the molecule would provide valuable structure-activity relationship insights.

Reactivity Studies: Exploring the reactivity of these branched α,β-unsaturated aldehydes in various organic reactions could uncover novel synthetic applications.

The study of "2-Hexenal, 4(or 6)-methyl-2-propyl-" and its isomers represents an untapped area within the broader field of alkenal chemistry. Filling these knowledge gaps would not only contribute to a more complete understanding of branched aldehydes but could also lead to the discovery of new flavor compounds, synthetic intermediates, and biologically active molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72208-09-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(Z,4S)-4-methyl-2-propylhex-2-enal |

InChI |

InChI=1S/C10H18O/c1-4-6-10(8-11)7-9(3)5-2/h7-9H,4-6H2,1-3H3/b10-7-/t9-/m0/s1 |

InChI Key |

GPTLSTSCOCBLOP-CBFJXKFUSA-N |

Isomeric SMILES |

CCC/C(=C/[C@@H](C)CC)/C=O |

Canonical SMILES |

CCCC(=CC(C)CC)C=O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Isomeric Considerations of 2 Hexenal, 4 or 6 Methyl 2 Propyl

Systematic IUPAC Naming and Common Synonyms for Related Isomers

The ambiguous nature of "2-Hexenal, 4(or 6)-methyl-2-propyl-" necessitates a more precise and systematic approach to naming its constituent isomers according to the International Union of Pure and Applied Chemistry (IUPAC) rules. libretexts.orguiuc.edu The core structure is a hexenal (B1195481) molecule, indicating a six-carbon chain with an aldehyde functional group and a carbon-carbon double bond. The "-2-" specifies that the double bond is located between the second and third carbon atoms, while the "-al" suffix signifies the aldehyde group at position 1.

The ambiguity arises from the locants "4(or 6)-methyl" and the "2-propyl" substituent. This leads to two primary structural isomers:

4-methyl-2-propyl-2-hexenal: In this isomer, a methyl group is attached to the fourth carbon and a propyl group is at the second carbon of the hexenal chain.

6-methyl-2-propyl-2-hexenal: This isomer features a methyl group on the sixth carbon and a propyl group at the second carbon. However, a 6-methyl substituent on a hexenal chain would extend the main chain to seven carbons, making the correct IUPAC name based on a heptenal structure. For the purpose of this discussion, we will consider the intended structure as having a methyl group at the terminal carbon of the hexyl chain.

Synonyms for these types of α,β-unsaturated aldehydes are not widely established in common literature, and the systematic IUPAC names are the preferred and most accurate descriptors. nih.govnih.gov

Detailed Analysis of Chiral Centers and Enantiomeric/Diastereomeric Forms

The presence of stereocenters, or chiral centers, gives rise to stereoisomers—molecules with the same connectivity but different three-dimensional arrangements of atoms. libretexts.org The number of possible stereoisomers can be determined by the 2^n rule, where 'n' is the number of chiral centers. libretexts.org

4-methyl-2-propyl-2-hexenal: This isomer possesses one chiral center at the C4 position, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group (as part of the main chain), and the rest of the alkenyl chain. Therefore, 4-methyl-2-propyl-2-hexenal can exist as a pair of enantiomers: (4R)-4-methyl-2-propyl-2-hexenal and (4S)-4-methyl-2-propyl-2-hexenal. These enantiomers are non-superimposable mirror images of each other. libretexts.org

6-methyl-2-propyl-2-hexenal: Assuming the intended structure has a terminal methyl group, this would be 5-methyl-2-propyl-2-hexenal. In this case, the C5 carbon is not a chiral center as it is part of an isopropyl group. Therefore, this isomer does not exhibit enantiomerism based on a chiral carbon.

If we consider the possibility of other isomers that fit the general description, such as 2-isopropyl-5-methyl-2-hexenal, this structure also contains a chiral center at the C5 position, leading to a pair of enantiomers. thegoodscentscompany.com

The combination of geometric isomerism at the double bond (discussed in the next section) and chirality at a stereocenter can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org For example, the (E) and (Z) isomers of (4R)-4-methyl-2-propyl-2-hexenal would be diastereomers of the (E) and (Z) isomers of (4S)-4-methyl-2-propyl-2-hexenal.

Geometric (E/Z) Isomerism at the C=C Double Bond

The restricted rotation around the carbon-carbon double bond in 2-hexenal derivatives leads to geometric isomerism, also known as cis-trans or E/Z isomerism. studymind.co.uklibretexts.org This type of isomerism occurs when each carbon atom of the double bond is attached to two different groups. wou.edu

For both 4-methyl-2-propyl-2-hexenal and 6-methyl-2-propyl-2-hexenal, the C2 carbon is bonded to a propyl group and the C3 carbon is bonded to a hydrogen atom and the rest of the carbon chain. According to the Cahn-Ingold-Prelog (CIP) priority rules, we can assign priorities to the substituents on each carbon of the double bond. savemyexams.comfiveable.me

At C2: The propyl group has a higher priority than the aldehyde group's carbon.

At C3: The portion of the carbon chain attached to C3 has a higher priority than the hydrogen atom.

This allows for two possible geometric isomers:

(E)-isomer: The higher priority groups on each carbon of the double bond are on opposite sides (trans). nih.gov

(Z)-isomer: The higher priority groups on each carbon of the double bond are on the same side (cis).

The presence of both a chiral center and a stereogenic double bond means that a compound like 4-methyl-2-propyl-2-hexenal can exist as a set of four stereoisomers: (E, 4R), (E, 4S), (Z, 4R), and (Z, 4S).

Configurational Stability and Interconversion Pathways

The different stereoisomers of "2-Hexenal, 4(or 6)-methyl-2-propyl-" possess varying degrees of stability. Generally, the (E)-isomer of α,β-unsaturated aldehydes is more stable than the (Z)-isomer due to reduced steric hindrance between the substituents on the double bond. researchgate.net

Interconversion between (E) and (Z) isomers can occur, often facilitated by heat or light (photoisomerization). nih.gov This process typically involves the temporary breaking of the pi bond, allowing for rotation around the sigma bond, followed by the reformation of the pi bond in the opposite configuration. nih.gov The interconversion between enantiomers, however, requires the breaking and reforming of covalent bonds at the chiral center, a process that does not typically occur under normal conditions.

The stability of diastereomers can also differ. For instance, the relative energies of the (E, 4R) and (Z, 4R) diastereomers will not be the same, leading to different thermodynamic stabilities. The pathways for interconversion between diastereomers would involve either isomerization at the double bond or epimerization at the chiral center.

Theoretical Prediction and Experimental Assignment of Stereoisomers

The prediction and assignment of the specific stereoisomers of "2-Hexenal, 4(or 6)-methyl-2-propyl-" rely on a combination of theoretical calculations and experimental techniques.

Theoretical Prediction: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the different possible stereoisomers. nih.gov By comparing the calculated energies, one can predict the most stable and therefore most likely isomer to be formed or to predominate at equilibrium. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data.

Experimental Assignment: Several analytical techniques are crucial for the experimental determination of stereochemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between geometric isomers. The coupling constants (J-values) between the vinyl protons can often differentiate between (E) and (Z) isomers. The Nuclear Overhauser Effect (NOE) can also provide through-space correlations that help to establish the relative positions of substituents around the double bond. nih.gov

Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this technique can be used to separate different isomers based on their boiling points and fragmentation patterns. mdpi.comucpress.edu Chiral GC columns can even be used to separate enantiomers.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of certain bonds can be sensitive to the stereochemistry of the molecule.

X-ray Crystallography: For crystalline solids, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute configuration of chiral centers.

By combining these theoretical and experimental approaches, a complete picture of the complex stereochemical landscape of "2-Hexenal, 4(or 6)-methyl-2-propyl-" and its related isomers can be achieved.

Natural Occurrence and Distribution in Biological Systems

Identification in Plant Volatiles and Secondary Metabolites

Trans-2-hexenal (B146799), a close structural analog, is widely distributed across the plant kingdom. It is a significant component of the volatile emissions from a vast array of fruits, vegetables, and spices. chem960.comchemicalbook.com For instance, it has been identified in tea leaves (Camellia sinensis), tomatoes, and strawberries. google.comacs.org The emission of these aldehydes often occurs rapidly in response to tissue damage, such as from herbivory or mechanical wounding. mdpi.comgoogle.com

While no records specify the presence of 2-Hexenal, 4(or 6)-methyl-2-propyl-, other methylated and alkylated aldehydes have been noted. For example, a patent describes a process involving 2-propyl-4-methyl-2-hexenal, indicating its existence within chemical synthesis, though not necessarily as a natural product. google.com

Table 1: Examples of Plant Species Emitting trans-2-Hexenal

| Plant Species | Common Name | Tissue/Condition | Reference |

| Camellia sinensis | Tea Plant | Wounded leaves | google.com |

| Solanum lycopersicum | Tomato | Fruit | acs.org |

| Fragaria × ananassa | Strawberry | Fruit | chemicalbook.com |

| Various Brassicaceae | Cabbages, Kales | Wounded tissue | nih.gov |

| Oryza sativa | Rice | Herbivore-damaged | thegoodscentscompany.com |

This table is illustrative of the widespread occurrence of the related compound, trans-2-hexenal.

The biosynthesis of C6-aldehydes like trans-2-hexenal is primarily initiated by the lipoxygenase (LOX) pathway, which is activated by various stressors. mdpi.comacs.org Factors that can trigger the emission of these volatiles include:

Mechanical Wounding: Cutting, crushing, or any physical damage to plant tissues. mdpi.com

Herbivore Attack: Insect feeding is a potent inducer of GLV release. mdpi.comthegoodscentscompany.com

Pathogen Infection: Fungal or bacterial infections can also stimulate the production of these defensive compounds. chemicalbook.com

Abiotic Stress: Factors such as high-intensity light have been shown to induce the emission of GLVs. mdpi.com

Presence in Microbial Metabolites and Fermentation Products

The role of microorganisms in the production of substituted aldehydes is an area of active research, particularly in the context of food and beverage fermentation.

While direct evidence for the production of 2-Hexenal, 4(or 6)-methyl-2-propyl- by microbes is lacking, various aldehydes are known metabolites of fungi and bacteria. For instance, trans-2-hexenal has been shown to inhibit the growth of several plant pathogenic fungi, including Penicillium expansum and Botrytis cinerea. nih.gov Some studies on fermented products, such as da-qu, have identified a range of aldehydes, including hexanal, which are produced by the complex microbial communities present. mdpi.com The metabolic profiles of these communities are dynamic and influenced by the interactions between different fungal and bacterial species. nih.gov

Microorganisms can produce aldehydes through several metabolic pathways. The degradation of fatty acids and amino acids are key sources. foodb.ca For example, the Ehrlich pathway allows for the conversion of amino acids into corresponding aldehydes and alcohols. microservices.es In some industrial fermentations, genetically modified microorganisms are engineered to produce specific aldehydes and other valuable chemicals. chemspider.comresearchgate.net It is conceivable that specific microbial strains, under particular fermentation conditions, could produce branched aldehydes like 2-Hexenal, 4(or 6)-methyl-2-propyl-, although this has not been documented.

Occurrence in Insect Chemical Ecology and Semiochemicals

Semiochemicals are crucial for communication between insects and their environment, influencing behaviors such as mating, aggregation, and host location. plantprotection.plresearchgate.net

Trans-2-hexenal is a well-known semiochemical. It can act as an allomone, a substance that benefits the emitter by modifying the behavior of the receiver. For example, it can deter feeding by some herbivores. nih.gov It is also a component of the alarm pheromones of certain insects, such as the bed bug (Cimex lectularius), where it signals danger to conspecifics. microservices.es Furthermore, plant-emitted trans-2-hexenal can act as a kairomone, a chemical that benefits the receiver, by attracting natural enemies of the herbivores that are damaging the plant. mdpi.com

A study on the spotted lanternfly (Lycorma delicatula) detected a variety of volatile organic compounds from its eggs, including 2-n-butylacrolein and 2-propyl-2-heptenal, which are structurally related to the compound of interest, suggesting that such branched aldehydes can be part of the chemical profile of insects. mdpi.com However, no studies have specifically identified 2-Hexenal, 4(or 6)-methyl-2-propyl- as an insect semiochemical.

Role in Pheromonal Communication

No studies were found that identify or suggest a role for 2-Hexenal, 4(or 6)-methyl-2-propyl- as a pheromone in any insect or animal species.

Involvement in Plant-Insect Interactions

There is no documented evidence of this specific compound being involved in the complex chemical communication between plants and insects, either as an attractant, repellent, or as part of a plant's defense mechanism.

Distribution in Food Matrices

No data has been published detailing the natural occurrence or distribution of 2-Hexenal, 4(or 6)-methyl-2-propyl- in any food products, excluding any potential properties as a flavor or odorant.

It is important to note that while the broader class of C6-aldehydes, often referred to as "green leaf volatiles," is well-studied in these contexts, this specific substituted hexenal (B1195481) has not been the subject of published research that is currently accessible.

Biosynthesis and Metabolic Pathways in Biological Systems

Precursor Identification and Proposed Biogenetic Routes

The biogenesis of this branched-chain alkenal is likely rooted in the metabolism of branched-chain fatty acids, which themselves originate from common amino acid precursors.

The primary pathway for the formation of C6-aldehydes, known as green leaf volatiles, in plants is the lipoxygenase (LOX) pathway. mdpi.comoup.com This pathway typically utilizes straight-chain polyunsaturated fatty acids like linoleic and linolenic acid. mdpi.com It is hypothesized that a similar pathway could produce 2-Hexenal, 4(or 6)-methyl-2-propyl-, provided a suitable branched-chain polyunsaturated fatty acid precursor is available.

The synthesis of such precursors is well-documented in various organisms. In many bacteria, such as Bacillus subtilis, and in plants, the biosynthesis of branched-chain fatty acids is initiated from branched-chain α-keto acids derived from the catabolism of valine, leucine, and isoleucine. nih.govwikipedia.orgresearchgate.net A key initiating step is the decarboxylation of these α-keto acids by a branched-chain α-keto acid (BCKA) decarboxylase to form short-chain acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA, isovaleryl-CoA). nih.govwikipedia.org These primers are then elongated via the fatty acid synthase (FAS) system.

Some rumen bacteria are also known to synthesize long-chain branched fatty acids and aldehydes from branched-chain volatile fatty acids like isobutyrate and isovalerate. asm.org This establishes a clear precedent for the biological formation of the necessary precursors for a compound like 2-Hexenal, 4(or 6)-methyl-2-propyl-.

The structural foundation of 2-Hexenal, 4(or 6)-methyl-2-propyl- is its branched carbon skeleton. The formation of this skeleton begins with the generation of specific primers from branched-chain amino acids. The catabolism of valine, leucine, and isoleucine produces α-keto acids that are subsequently decarboxylated to yield the initial building blocks for branched-chain fatty acid synthesis. wikipedia.org

The elongation of these primers with malonyl-CoA units by the fatty acid synthase complex would lead to the formation of a long-chain branched fatty acid. wikipedia.org The specific precursor to 2-Hexenal, 4(or 6)-methyl-2-propyl- would be a polyunsaturated fatty acid with a methyl group at either the C4 or C6 position and a propyl group that would ultimately form the C2-propyl moiety of the final aldehyde.

Table 1: Amino Acid Precursors and their Corresponding Fatty Acid Primers

| Amino Acid | α-Keto Acid Intermediate | Acyl-CoA Primer | Resulting Fatty Acid Series |

|---|---|---|---|

| Valine | α-Ketoisovalerate | Isobutyryl-CoA | iso-even |

| Leucine | α-Ketoisocaproate | Isovaleryl-CoA | iso-odd |

Enzymatic Mechanisms of Formation

The enzymatic machinery required to convert a branched-chain fatty acid into a branched-chain alkenal would likely parallel the well-established lipoxygenase pathway, though with enzymes possessing unique substrate specificities.

Two key enzymes are central to the proposed biosynthetic route:

Lipoxygenase (LOX): These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form fatty acid hydroperoxides. longdom.orggsartor.org Plant LOXs are typically specific for either the 9- or 13-position of a C18 fatty acid chain. gsartor.org

Hydroperoxide Lyase (HPL): A member of the cytochrome P450 family (CYP74), HPL cleaves the fatty acid hydroperoxides generated by LOX. longdom.org This cleavage yields a short-chain aldehyde and a corresponding ω-oxo-acid. longdom.org

An alternative pathway, particularly relevant in microbes like yeast, is the Ehrlich pathway. This route converts branched-chain amino acids into α-keto acids, which are then decarboxylated to form branched-chain aldehydes. nih.gov These aldehydes are often subsequently reduced to their corresponding alcohols. nih.gov

The feasibility of the proposed LOX pathway hinges on the substrate specificity of LOX and HPL enzymes.

Lipoxygenase (LOX) Specificity: The substrate specificity of LOX is a critical determinant. Most studied plant LOXs show a strong preference for straight-chain C18 fatty acids like linoleic and linolenic acid. gsartor.orgnih.gov The regioselectivity is controlled by the structure of the substrate-binding pocket; for instance, the presence of a bulky versus a small amino acid residue can alter the orientation of the substrate and thus the position of oxygenation. gsartor.orgresearchgate.net It is plausible that a specific LOX isoform exists that can accommodate a branched-chain fatty acid, although this has not been documented. Such a reaction might occur at a significantly lower rate compared to the processing of canonical substrates.

Hydroperoxide Lyase (HPL) Specificity: HPLs exhibit very strict substrate requirements, which presents a significant challenge to this proposed pathway. oup.com Studies have shown that HPLs require a long, straight-chain fatty acid (typically C18) with a hydroperoxyl group at a specific position (C9 or C13). mdpi.comcore.ac.uk This high degree of specificity suggests that a hydroperoxide derived from a branched-chain fatty acid would likely not be a substrate for known HPLs. Therefore, the formation of 2-Hexenal, 4(or 6)-methyl-2-propyl- via this route would necessitate a novel HPL or a completely different, yet-to-be-characterized, enzyme capable of cleaving a branched-chain hydroperoxide.

Table 2: General Substrate Preferences of Key Biosynthetic Enzymes

| Enzyme | Typical Substrate(s) | Typical Product(s) | Notes on Specificity |

|---|---|---|---|

| Lipoxygenase (LOX) | Linoleic acid, α-Linolenic acid | 9- or 13-hydroperoxides of fatty acids | Highly specific for straight-chain C18 PUFAs. Specificity determined by active site geometry. gsartor.orgnih.gov |

| Hydroperoxide Lyase (HPL) | 9- or 13-hydroperoxides of C18 fatty acids | C6 or C9 aldehydes, ω-oxo-acids | Very strict substrate requirements for straight-chain hydroperoxides. mdpi.comcore.ac.uk |

Metabolic Transformations and Degradation in Non-Human Organisms

No degradation pathways have been specifically documented for 2-Hexenal, 4(or 6)-methyl-2-propyl-. However, the metabolic fate can be inferred from studies on other α,β-unsaturated and branched-chain aldehydes in microorganisms. inchem.orgnih.gov

The reactivity of the α,β-unsaturated aldehyde group makes it a target for detoxification mechanisms. In various microbes, these compounds can be enzymatically transformed into less reactive molecules. asm.org Potential metabolic transformations include:

Reduction of the Aldehyde: The aldehyde group can be reduced to a primary alcohol, catalyzed by an alcohol dehydrogenase.

Reduction of the Double Bond: The carbon-carbon double bond can be saturated by ene-reductases, a known detoxification strategy for α,β-unsaturated aldehydes in bacteria like Listeria monocytogenes. asm.org

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to the corresponding branched-chain carboxylic acid by an aldehyde dehydrogenase. inchem.org

Following oxidation, the resulting branched-chain carboxylic acid would likely be catabolized through β-oxidation. The presence and position of the methyl group can influence the efficiency of this process. inchem.org In some cases, branched-chain acids are excreted unchanged. inchem.org Microorganisms, particularly bacteria like Pseudomonas spp., are known to be involved in the degradation of aldehydes in various environments, such as during food spoilage. mdpi.com

Table 3: Hypothesized Metabolic Transformations

| Reaction Type | Substrate | Product | Potential Enzyme Class |

|---|---|---|---|

| Aldehyde Reduction | 2-Hexenal, 4(or 6)-methyl-2-propyl- | 4(or 6)-methyl-2-propyl-2-hexen-1-ol | Alcohol Dehydrogenase |

| Double Bond Reduction | 2-Hexenal, 4(or 6)-methyl-2-propyl- | 4(or 6)-methyl-2-propyl-hexanal | Ene Reductase |

| Aldehyde Oxidation | 2-Hexenal, 4(or 6)-methyl-2-propyl- | 4(or 6)-methyl-2-propyl-2-hexenoic acid | Aldehyde Dehydrogenase |

Regulation of Biosynthetic and Metabolic RoutesAs the biosynthetic and metabolic pathways themselves are not documented, there is consequently no information on how these pathways might be regulated in any organism.

Due to the lack of data, a table of mentioned compound names cannot be generated as no related metabolic compounds have been identified. It is recommended that future research efforts be directed toward this area to fill the existing knowledge gap.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for "2-Hexenal, 4(or 6)-methyl-2-propyl-" and Its Isomers

The total synthesis of "2-Hexenal, 4(or 6)-methyl-2-propyl-" and its various isomers relies on a foundation of well-established yet adaptable chemical reactions. The core of these syntheses often involves the formation of new carbon-carbon bonds to construct the main hexenal (B1195481) backbone, followed by the introduction of methyl and propyl substituents at specific positions.

Achieving specific stereoisomers of these compounds is critical, as different enantiomers and diastereomers can exhibit distinct biological activities and sensory properties. Organocatalysis has emerged as a powerful tool for these asymmetric transformations.

Proline-catalyzed reactions: L-proline and its derivatives have been successfully used to catalyze direct asymmetric aldol (B89426) reactions. For instance, the self-aldolization of acetaldehyde (B116499) catalyzed by L-proline can produce (+)-(5S)-hydroxy-(2E)-hexenal with high enantiomeric excess (ee). researchgate.net This approach highlights the potential for creating chiral centers in the hexenal framework.

Chiral secondary amines: Chiral secondary amines, such as those derived from cinchona alkaloids, are effective catalysts for a variety of asymmetric reactions involving α,β-unsaturated aldehydes. mdpi.com These catalysts can facilitate enantioselective Michael additions, alkylations, and other transformations that are key to building the desired stereochemistry of the target molecule. mdpi.comacs.org

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been utilized in the enantioselective synthesis of functionalized pyrazoles from pyrazolones and α,β-unsaturated aldehydes. acs.org This methodology demonstrates the versatility of NHCs in generating chiral intermediates from enals, which could be adapted for the synthesis of specific isomers of 2-Hexenal, 4(or 6)-methyl-2-propyl-. acs.orgpnas.org

A notable example of stereoselective synthesis in a related system is the preparation of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a key aroma component of passion fruit. This synthesis involves the asymmetric conjugate addition of a thiol to trans-2-hexenal (B146799), mediated by a proline-derived organocatalyst, to produce the precursor (R)-3-mercaptohexan-1-ol with high enantiomeric excess. researchgate.net

Controlling the position of bond formation is crucial for synthesizing the correct constitutional isomer. Regioselective reactions ensure that the methyl and propyl groups are introduced at the desired 4- or 6-positions of the hexenal structure.

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The base-catalyzed self-condensation of isovaleraldehyde, for example, yields a mixture of threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal. google.com By carefully controlling reaction conditions, it is possible to favor the formation of one isomer over the other. Subsequent dehydration of the aldol adduct leads to the corresponding α,β-unsaturated aldehyde. google.com Similarly, a regioselective aldol condensation can be achieved by reacting a β-ketoacid with an aldehyde in an aqueous medium. nih.gov

Alkylation of Enolates: The alkylation of enolates is a powerful method for introducing alkyl groups at the α-position of a carbonyl compound. libretexts.org For α,β,γ,δ-unsaturated aldehydes, highly regioselective α-alkylation can be achieved under mild conditions using pyrrolidine (B122466) as a catalyst. rsc.org This method allows for the introduction of an alkyl group specifically at the α-position while maintaining the E/Z selectivity of the double bond. rsc.org

Vinylogous Aldol Reactions: The vinylogous aldol condensation of α,β-unsaturated aldehydes with formaldehyde, for instance, can lead to γ-methylenated products with excellent regioselectivity. acs.org This strategy could be adapted to introduce functionality at the γ-position of a hexenal precursor.

| Reaction Type | Key Reagents/Catalysts | Outcome | Reference |

| Aldol Condensation | Base (e.g., KOH), Isovaleraldehyde | Mixture of hydroxyhexanal isomers | google.com |

| α-Alkylation | Pyrrolidine, Diarylcarbinols | Regioselective α-alkylation of unsaturated aldehydes | rsc.org |

| Vinylogous Aldol | Formaldehyde, Catalyst | γ-methylenated products | acs.org |

Various catalytic systems are employed to efficiently construct the carbon framework of the target molecules. These methods offer advantages in terms of selectivity, yield, and milder reaction conditions.

Palladium and Enamine Co-catalysis: A combination of palladium and enamine catalysis enables the direct α-allylic alkylation of aldehydes, providing a route to α-substituted aldehydes in high yields. organic-chemistry.org

Rhodium(III) Catalysis: Rhodium(III) catalysts can be used for the regioselective C-H alkylation of aromatic aldehydes, where the aldehyde group acts as a traceless directing group. acs.org While this is demonstrated for aromatic systems, the principle of directed C-H activation is a powerful concept in modern synthesis.

Gold/Iron Dual Catalysis: A dual catalytic system of gold and iron can promote alkyne hydration followed by a regioselective crossed aldol reaction under mild conditions. nih.gov This approach allows for the formation of crossed aldol products with high chemo- and regioselectivity.

Biocatalysis: Enzymes such as aldolases, transketolases, and lyases offer highly selective and efficient routes for carbon-carbon bond formation under mild conditions. nih.govrsc.orglibretexts.org For example, benzaldehyde (B42025) lyase can catalyze asymmetric cross-benzoin condensations. libretexts.org

Preparation of Structurally Related Analogues and Derivatives

The synthesized "2-Hexenal, 4(or 6)-methyl-2-propyl-" can be further modified to generate a library of related compounds, which is valuable for structure-activity relationship studies.

The reduction of the aldehyde functionality in α,β-unsaturated aldehydes can lead to either saturated or unsaturated alcohols, depending on the reducing agent and reaction conditions.

Chemoselective Reduction: The selective reduction of the carbonyl group while preserving the carbon-carbon double bond is a common transformation. In plants, (Z)-3-hexenal and (E)-2-hexenal are reduced to their corresponding alcohols by aldehyde reductases, aldo/keto reductases, and alcohol dehydrogenases. nih.gov In the laboratory, various catalysts can achieve this chemoselectivity. For example, amine-capped platinum-cobalt (B8599474) alloy nanoparticles can selectively reduce unsaturated aldehydes to unsaturated alcohols. thieme-connect.de

Hydrogenation: Hydrogenation over nickel-based catalysts, such as Raney Nickel, can lead to the complete reduction of both the aldehyde and the double bond, yielding the saturated alcohol. researchgate.net For instance, the hydrogenation of 2-ethyl-2-hexenal (B1232207) over Raney Nickel produces 2-ethylhexanol. researchgate.net

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

| (E)-2-Hexenal | Hexenal Reductase, NADPH | (E)-2-Hexen-1-ol | nih.gov |

| 2-Ethyl-2-hexenal | Raney Nickel | 2-Ethylhexanol | researchgate.net |

| Unsaturated Aldehydes | Amine-capped Pt-Co nanoparticles | Unsaturated Alcohols | thieme-connect.de |

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis.

Catalytic Oxidation: Gold nanoparticles supported on manganese dioxide (Au/MnO₂) have been shown to be effective catalysts for the oxidation of 2-hexenal to 2-hexenoic acid using air as the oxidant. researchgate.net The efficiency of this oxidation is influenced by the catalyst support and the method of catalyst preparation. researchgate.net

Cytochrome P450 Enzymes: Certain cytochrome P450 enzymes, such as murine P4502c29 and human P4503A4, can catalyze the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids. nih.gov For example, trans-2-hexenal can be metabolized to its carboxylic acid derivative by these enzymes. nih.gov

Industrial Processes: Industrially, 2-ethylhexanoic acid is produced by the oxidation of 2-ethylhexanal, which is itself obtained from the aldol condensation of n-butyraldehyde. atamanchemicals.com

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 2-Hexenal | Au/MnO₂, Air | 2-Hexenoic acid | researchgate.net |

| trans-2-Hexenal | Cytochrome P450 enzymes | trans-2-Hexenoic acid | nih.gov |

| 2-Ethylhexanal | Oxidant | 2-Ethylhexanoic acid | atamanchemicals.com |

Formation of Acetals, Enol Ethers, and Other Protecting Group Derivatives

The carbonyl group of α,β-unsaturated aldehydes like 2-hexenal is reactive and often requires protection during multi-step syntheses to prevent unintended side reactions. This is typically achieved by converting the aldehyde into a less reactive functional group, such as an acetal (B89532) or an enol ether.

Acetals: The formation of acetals is a common strategy for protecting the aldehyde functionality. This reaction involves treating the aldehyde with an alcohol in the presence of an acid catalyst. The resulting acetal is stable to basic and nucleophilic conditions. For instance, trans-2-hexenal can be converted to its corresponding diethyl or propylene (B89431) glycol acetals. ymerdigital.comthegoodscentscompany.comthegoodscentscompany.com These derivatives are also noted for their use as flavor and fragrance components. ymerdigital.com

Interactive Data Table: Acetal Derivatives of 2-Hexenal

| Derivative Name | Reactants | Typical Catalyst | Reference |

| (E)-2-Hexenal diethyl acetal | trans-2-Hexenal, Ethanol | Acid Catalyst | thegoodscentscompany.com |

| (E)-2-Hexenal propylene glycol acetal | trans-2-Hexenal, Propylene Glycol | Acid Catalyst | thegoodscentscompany.com |

| 1,1-Dimethoxy-trans-2-hexene | trans-2-Hexenal, Methanol | Acid Catalyst | ymerdigital.com |

Enol Ethers: Enol ethers are another class of protecting groups for carbonyls. They can be synthesized through various methods, though specific examples for the title compound are not documented. General methods include the Wittig reaction with phosphorus ylides or methylenation using reagents like the Tebbe reagent on a related ester. orgsyn.org The synthesis of O-alkyl enol ethers can also be a step in more complex transformations, such as palladium-catalyzed reactions. nih.gov

Other Protecting Groups: Silyl (B83357) protecting groups, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are also viable options for protecting the hydroxyl group that would result from the reduction of the aldehyde, or for forming silyl enol ethers. google.com The choice of protecting group depends on the specific reaction conditions required for subsequent synthetic steps. google.com

Derivatization for Analytical Purposes

To enhance detection and quantification, particularly in complex matrices like wine or environmental samples, carbonyl compounds are often chemically modified into derivatives that are more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net

This derivatization aims to improve volatility, thermal stability, or introduce a specific tag for sensitive detection (e.g., a fluorophore for fluorescence detection or an electron-capturing group for electron capture detection). researchgate.net

For α,β-unsaturated aldehydes, a common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govacs.org PFBHA reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and amenable to GC-MS analysis. nih.gov This method has been successfully applied to the analysis of a wide range of aldehydes, including E-2-hexenal, in various samples. nih.govacs.org

Interactive Data Table: Common Derivatization Reagents for Aldehyde Analysis

| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Reference |

| PFBHA (O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride) | Carbonyl (Aldehyde/Ketone) | PFB-Oxime | GC-MS, GC-ECD | researchgate.netnih.gov |

| DNPH (2,4-Dinitrophenylhydrazine) | Carbonyl (Aldehyde/Ketone) | Hydrazone | HPLC-UV | researchgate.net |

| Dansyl Hydrazine | Carbonyl (Aldehyde/Ketone) | Dansylhydrazone | HPLC-Fluorescence | thegoodscentscompany.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl, Amine | Silyl Ether/Ester/Amine | GC-MS | researchgate.net |

Yield Optimization and Process Chemistry Considerations

The industrial synthesis of related aldehydes, such as trans-2-hexenal, offers insights into potential optimization strategies. A common route involves the aldol condensation of n-butyraldehyde with an acetaldehyde equivalent (like vinyl ethyl ether), followed by hydrolysis and dehydration. google.com

Key considerations for yield optimization and process chemistry include:

Catalyst Selection: The choice of catalyst is crucial. For the initial condensation, acidic ionic liquids have been shown to be effective and environmentally friendlier alternatives to traditional catalysts like boron trifluoride etherate, potentially leading to higher yields (total reaction yield of 65% reported with older methods). google.com

Reaction Conditions: Temperature, pressure, reaction time, and molar ratios of reactants are critical parameters that must be optimized. For example, in the synthesis of trans-2-hexenal, the initial reaction is performed at 20-45 °C, followed by hydrolysis. google.com In the hydrogenation of related compounds to alcohols, temperatures can range from 110-160°C with pressures of 1-6 bar. researchgate.net

Purification: The final product must be purified, often through distillation. For trans-2-hexenal, this involves rectification at normal pressure to remove low-boiling substances, followed by vacuum rectification to isolate the final product. google.com

Process Integration: Integrating reaction steps, such as the self-condensation of an aldehyde and subsequent hydrogenation in a one-pot synthesis, can be a key strategy for improving industrial efficiency and yield. researchgate.net

Theoretical studies, such as those on the ozonolysis of trans-2-hexenal, also contribute to process understanding by identifying major products and reaction pathways, which can be crucial for controlling by-product formation in industrial settings. nih.govacs.org

Following a comprehensive search for scientific literature, there is no available information regarding the biological and ecological interactions of the specific chemical compound 2-Hexenal, 4(or 6)-methyl-2-propyl- .

The provided search results contain extensive research on a related but structurally different compound, (E)-2-hexenal , a well-documented C6 green leaf volatile (GLV). This includes detailed findings on its role in plant defense signaling, allelopathy, insect behavior, and microbial inhibition.

However, as per the explicit instructions to focus solely on "2-Hexenal, 4(or 6)-methyl-2-propyl-", this information cannot be substituted. The requested compound is a C10 molecule, and applying data from the C6 compound (E)-2-hexenal would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with scientifically accurate and relevant content for the specified compound.

Biological and Ecological Interactions and Mechanisms of Action Non Human, Non Clinical

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are indispensable for the separation of complex mixtures, providing the foundation for accurate characterization and quantification. For a compound like 2-Hexenal, 4(or 6)-methyl-2-propyl-, with its inherent isomeric complexity and potential presence in various matrices, a range of chromatographic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Its high separation efficiency and sensitive, specific detection make it ideal for identifying and quantifying compounds like 2-Hexenal, 4(or 6)-methyl-2-propyl- in complex mixtures. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different components of the mixture based on their boiling points and affinities. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. gcms-id.ca

For the analysis of 2-Hexenal, 4(or 6)-methyl-2-propyl-, a non-polar or medium-polar capillary column would likely be used to achieve good separation of the isomers. The resulting mass spectrum would be crucial in confirming the presence of the target analyte by matching it against spectral libraries.

| Parameter | Typical Value |

| Column Type | DB-5ms, HP-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 40-60 °C, ramp to 250-300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-400 |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For exceptionally complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. mdpi.com This technique utilizes two columns with different stationary phases connected by a modulator. The modulator traps small portions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column. This process creates a highly detailed two-dimensional chromatogram, with compounds separated based on two independent properties (e.g., volatility and polarity). mdpi.com This increased peak capacity is particularly advantageous for resolving the 4-methyl and 6-methyl isomers of 2-propyl-2-hexenal and separating them from other matrix components. mdpi.com

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Many organic molecules, including potentially 2-Hexenal, 4(or 6)-methyl-2-propyl-, can exist as enantiomers—non-superimposable mirror images. sigmaaldrich.com These stereoisomers often exhibit different biological activities. ethz.ch Chiral gas chromatography is a specialized technique that uses a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.comnih.gov The CSP, often based on cyclodextrin (B1172386) derivatives, interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. sigmaaldrich.comethz.ch This is critical in fields like pheromone research and fragrance analysis, where the specific enantiomeric ratio determines the biological effect. nih.gov The application of chiral GC would be essential to determine the enantiomeric composition of a given sample of 2-Hexenal, 4(or 6)-methyl-2-propyl-.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Conjugates

While GC-MS is suitable for the volatile aldehyde itself, any non-volatile derivatives or conjugates of 2-Hexenal, 4(or 6)-methyl-2-propyl- that may be present in biological or environmental samples require analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique separates compounds in a liquid mobile phase, making it suitable for a wide range of polar and non-volatile molecules. nih.govsigmaaldrich.com When coupled with a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS provides high sensitivity and specificity for the analysis of metabolites and degradation products. nih.govperkinelmer.com For instance, if 2-Hexenal, 4(or 6)-methyl-2-propyl- undergoes metabolic transformation to form glucuronide or glutathione (B108866) conjugates, LC-MS would be the method of choice for their detection and quantification. nih.govfda.gov

Spectroscopic Characterization Techniques for Structure Elucidation

While chromatographic techniques are powerful for separation and detection, spectroscopic methods are essential for the definitive elucidation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.innofima.com

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 2-Hexenal, 4(or 6)-methyl-2-propyl-, ¹H NMR would reveal the characteristic signals for the aldehydic proton, the vinylic proton, and the various methyl and methylene (B1212753) groups. The coupling patterns between these protons would help to piece together the connectivity of the molecule.

¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, indicating the total number of carbon atoms and their chemical environment (e.g., carbonyl, alkene, aliphatic). bhu.ac.in This is particularly useful for distinguishing between the 4-methyl and 6-methyl isomers, as the position of the methyl group would result in distinct chemical shifts for the surrounding carbon atoms.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, providing unambiguous evidence for the complete molecular structure and allowing for the definitive assignment of all ¹H and ¹³C signals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific spectra for 2-Hexenal, 4(or 6)-methyl-2-propyl- are not publicly available, its structural features—an aldehyde group conjugated with a carbon-carbon double bond, and alkyl substitutions—allow for the prediction of its characteristic spectral features based on established principles of IR and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups within a molecule. For 2-Hexenal, 4(or 6)-methyl-2-propyl-, the IR spectrum would be expected to exhibit several characteristic absorption bands. The most prominent of these would be the C=O stretching vibration of the aldehyde group, which for α,β-unsaturated aldehydes typically appears in the region of 1680-1705 cm⁻¹. The C=C stretching vibration of the conjugated system would likely be observed around 1620-1640 cm⁻¹. Additionally, the aldehydic C-H stretching vibration would produce a characteristic peak, often a doublet, in the range of 2720-2820 cm⁻¹. The presence of methyl and propyl groups would be indicated by C-H stretching and bending vibrations in the regions of 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. The π → π* transition of the conjugated C=C-C=O system in 2-Hexenal, 4(or 6)-methyl-2-propyl- would result in a strong absorption band in the UV region, typically between 220 and 250 nm. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength, generally in the range of 310-330 nm. The exact position and intensity of these absorption maxima would be influenced by the solvent polarity and the specific substitution pattern (4-methyl or 6-methyl).

| Functional Group | Expected IR Absorption Range (cm⁻¹) for related α,β-unsaturated aldehydes |

| C=O Stretch (Aldehyde) | 1680-1705 |

| C=C Stretch (Conjugated) | 1620-1640 |

| C-H Stretch (Aldehyde) | 2720-2820 |

| C-H Stretch (Alkyl) | 2850-2960 |

| C-H Bend (Alkyl) | 1375-1450 |

| Electronic Transition | Expected UV-Vis Absorption Range (nm) for related α,β-unsaturated aldehydes |

| π → π | 220-250 |

| n → π | 310-330 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy and for elucidating its structure through fragmentation analysis. For 2-Hexenal, 4(or 6)-methyl-2-propyl- (C₁₀H₁₈O), HRMS would provide a highly accurate mass measurement of the molecular ion, which would be consistent with its chemical formula.

In the absence of experimental data for 2-Hexenal, 4(or 6)-methyl-2-propyl-, we can predict its fragmentation pattern based on the known behavior of other α,β-unsaturated aldehydes. Upon electron ionization, the molecular ion would likely undergo a series of characteristic fragmentation reactions. These could include α-cleavage (loss of the hydrogen atom or the propyl group attached to the carbonyl carbon), β-cleavage (loss of an ethyl or butyl radical from the alkyl chain), and McLafferty rearrangement if a γ-hydrogen is available. The high-resolution capabilities of the instrument would allow for the unambiguous identification of the elemental composition of each fragment ion, providing strong evidence for the compound's structure. The exact fragmentation pattern would differ slightly between the 4-methyl and 6-methyl isomers, potentially allowing for their differentiation.

| Predicted Fragment Ion | Possible Fragmentation Pathway |

| [M-H]⁺ | α-cleavage |

| [M-C₃H₇]⁺ | α-cleavage |

| [M-C₂H₅]⁺ | β-cleavage |

| [M-C₄H₉]⁺ | β-cleavage |

| Various smaller fragments | Further fragmentation of primary ions |

Sample Preparation and Extraction Protocols from Diverse Biological and Environmental Matrices

While no specific protocols have been published for the extraction of 2-Hexenal, 4(or 6)-methyl-2-propyl-, established methods for the extraction of volatile and semi-volatile organic compounds from various matrices would be applicable. The choice of method would depend on the nature of the sample matrix (e.g., water, soil, air, biological tissue) and the concentration of the analyte.

For environmental matrices such as water, techniques like liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using a sorbent with an appropriate chemistry (e.g., C18) would be suitable for concentrating the analyte and removing interfering substances. For air samples, adsorption onto a solid sorbent followed by thermal desorption or solvent extraction would be the method of choice.

In the case of biological matrices like blood, urine, or tissue, the sample preparation would be more complex due to the presence of proteins, lipids, and other potential interferences. Protein precipitation followed by LLE or SPE would likely be necessary. For more volatile compounds, headspace analysis, including static headspace or solid-phase microextraction (SPME), could be employed to extract the analyte from the sample matrix without extensive cleanup. SPME, in particular, is a solvent-free technique that is well-suited for the analysis of trace levels of volatile compounds in complex matrices.

Development of Quantitative Analytical Methods for Trace Analysis

The development of a quantitative method for the trace analysis of 2-Hexenal, 4(or 6)-methyl-2-propyl- would most likely involve gas chromatography (GC) coupled with a sensitive detector, such as a mass spectrometer (MS) or a flame ionization detector (FID). Given the complexity of biological and environmental samples, GC-MS would be the preferred technique due to its high selectivity and sensitivity.

A typical quantitative method would involve the following steps:

Method Optimization: This would include the optimization of the GC separation conditions (e.g., column type, temperature program) to achieve good resolution of the analyte from other components in the sample. The MS parameters (e.g., ionization mode, selected ions for monitoring) would also be optimized for maximum sensitivity and selectivity.

Calibration: A calibration curve would be constructed by analyzing a series of standard solutions of known concentrations of 2-Hexenal, 4(or 6)-methyl-2-propyl-.

Validation: The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).

Sample Analysis: The validated method would then be applied to the analysis of real samples. An internal standard, a structurally similar compound not present in the sample, would typically be added to the samples and standards to correct for variations in sample preparation and instrument response.

Environmental Fate and Transformations

Abiotic Degradation Pathways in Atmospheric and Aquatic Environments

Abiotic degradation is a primary route for the transformation of 2-Hexenal, 4(or 6)-methyl-2-propyl- in the environment, particularly in the atmosphere and in aquatic systems. These processes are primarily driven by sunlight and reactions with highly reactive chemical species.

Photolysis: In the atmosphere, compounds containing a chromophore, such as the carbonyl group and the carbon-carbon double bond in 2-Hexenal, 4(or 6)-methyl-2-propyl-, can absorb solar radiation, leading to their breakdown in a process known as photolysis. For unsaturated aldehydes, photolysis can proceed through various pathways, including isomerization around the double bond and cleavage of C-C bonds, which can lead to the formation of smaller, more volatile compounds and radical species. While direct photolysis can be a degradation pathway, for many aldehydes, it is often a less significant atmospheric sink compared to reaction with hydroxyl radicals.

Hydrolysis: In aquatic environments, aldehydes can undergo hydrolysis to form geminal diols. This reaction is reversible, and for most simple aldehydes, the equilibrium lies in favor of the aldehyde form. The presence of alkyl groups, such as the methyl and propyl substituents in 2-Hexenal, 4(or 6)-methyl-2-propyl-, generally disfavors the formation of the hydrate (B1144303) due to steric hindrance and electronic effects. Therefore, while hydrolysis can occur, it is not expected to be a major degradation pathway for this compound under typical environmental pH conditions.

Ozonolysis: The carbon-carbon double bond in 2-Hexenal, 4(or 6)-methyl-2-propyl- is susceptible to attack by ozone (O₃), a common atmospheric oxidant. The ozonolysis of alkenes proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. This intermediate then decomposes to form a pair of carbonyl compounds and a Criegee intermediate. For 2-Hexenal, 4(or 6)-methyl-2-propyl-, ozonolysis would cleave the double bond, leading to the formation of smaller aldehydes and ketones, which can undergo further atmospheric reactions.

Reaction with OH Radicals: The reaction with the hydroxyl radical (•OH) is typically the dominant atmospheric degradation pathway for unsaturated aldehydes during the daytime. The •OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from the aldehydic group or the alkyl chains. For α,β-unsaturated aldehydes, addition to the double bond is generally the major reaction channel. This addition leads to the formation of an alkyl radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of oxygenated products, including smaller aldehydes, ketones, and organic acids.

Reaction with Cl Atoms: In coastal or marine environments where concentrations of chlorine atoms (•Cl) can be significant, reaction with •Cl can also contribute to the degradation of 2-Hexenal, 4(or 6)-methyl-2-propyl-. Similar to •OH radicals, •Cl atoms can add to the double bond or abstract a hydrogen atom. The reaction rates with •Cl are typically fast, making this a potentially important removal process in specific environments.

Reaction with NO₃ Radicals: During the nighttime, in the absence of sunlight, the nitrate (B79036) radical (•NO₃) becomes a significant atmospheric oxidant. The •NO₃ radical readily reacts with unsaturated organic compounds. The reaction is initiated by the addition of the •NO₃ radical to the double bond, forming a nitrooxyalkyl radical. This radical can then react with O₂ to form a nitrooxyalkyl peroxy radical, which can undergo further reactions to form a range of nitrogen-containing organic compounds.

| Degradation Pathway | Environment | Primary Mechanism | Expected Products |

| Photolysis | Atmosphere | Absorption of UV radiation leading to bond cleavage. | Smaller volatile compounds, radicals. |

| Hydrolysis | Aquatic | Reversible addition of water to the carbonyl group. | Geminal diol (minor product). |

| Ozonolysis | Atmosphere | Reaction with ozone at the C=C double bond. | Smaller aldehydes and ketones, Criegee intermediates. |

| Reaction with •OH | Atmosphere (Daytime) | Addition to the C=C double bond and H-abstraction. | Oxygenated VOCs, smaller aldehydes and ketones, organic acids. |

| Reaction with •Cl | Atmosphere (Coastal/Marine) | Addition to the C=C double bond and H-abstraction. | Chlorinated organic compounds. |

| Reaction with •NO₃ | Atmosphere (Nighttime) | Addition to the C=C double bond. | Organic nitrates and other nitrogen-containing compounds. |

Biotic Degradation and Biodegradation Studies in Ecosystems

The biodegradation of 2-Hexenal, 4(or 6)-methyl-2-propyl- is expected to be a significant removal process in soil and water, mediated by a diverse range of microorganisms.

Microorganisms in soil and aquatic environments possess a wide array of enzymes capable of degrading organic compounds, including aldehydes. For an unsaturated and branched aldehyde like 2-Hexenal, 4(or 6)-methyl-2-propyl-, several initial microbial attack strategies are plausible:

Oxidation of the Aldehyde Group: Aldehyde dehydrogenases can oxidize the aldehyde functional group to a carboxylic acid. The resulting unsaturated carboxylic acid can then be further metabolized through pathways such as β-oxidation.

Reduction of the Aldehyde Group: Alcohol dehydrogenases can reduce the aldehyde to its corresponding alcohol.

Saturation of the Double Bond: Enzymes such as enoate reductases can reduce the carbon-carbon double bond, forming a saturated aldehyde. This saturated aldehyde can then be oxidized to a carboxylic acid and enter central metabolic pathways.

Epoxidation of the Double Bond: Monooxygenases can catalyze the epoxidation of the double bond, which can then be hydrolyzed to a diol.

The presence of methyl and propyl branches may influence the rate and pathway of biodegradation. While branching can sometimes hinder enzymatic attack, many microorganisms have evolved pathways to degrade such structures.

Specific enzymes responsible for the degradation of aldehydes are ubiquitous in the environment. Key enzyme classes involved in the initial steps of degradation include:

Aldehyde Dehydrogenases (ALDHs): These enzymes are crucial for the detoxification of aldehydes and are found in a wide range of organisms. They catalyze the irreversible oxidation of aldehydes to carboxylic acids.

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the reversible reduction of aldehydes to alcohols.

Enoate Reductases: These enzymes, found in various bacteria and fungi, catalyze the stereospecific reduction of the α,β-carbon-carbon double bond of α,β-unsaturated carbonyl compounds.

Cytochrome P450 Monooxygenases: This superfamily of enzymes can initiate the degradation of a wide variety of organic compounds, including the epoxidation of double bonds or hydroxylation of the alkyl chains.

The specific enzymes and pathways utilized for the degradation of 2-Hexenal, 4(or 6)-methyl-2-propyl- in a given environmental sample would depend on the microbial community present and the prevailing environmental conditions.

| Enzyme Class | Reaction Catalyzed | Potential Product from 2-Hexenal, 4(or 6)-methyl-2-propyl- |

| Aldehyde Dehydrogenase | Oxidation of aldehyde | 4(or 6)-methyl-2-propyl-2-hexenoic acid |

| Alcohol Dehydrogenase | Reduction of aldehyde | 4(or 6)-methyl-2-propyl-2-hexen-1-ol |

| Enoate Reductase | Reduction of C=C double bond | 4(or 6)-methyl-2-propyl-hexanal |

| Monooxygenase | Epoxidation or Hydroxylation | Epoxidated or hydroxylated derivatives |

Environmental Persistence and Transport Mechanisms

Atmospheric Lifetime: The atmospheric lifetime will be primarily controlled by its reaction rate with the •OH radical. Based on structurally similar unsaturated aldehydes, the atmospheric lifetime is expected to be on the order of hours to a few days.

Aquatic Persistence: In water, a combination of volatilization, biodegradation, and, to a lesser extent, photolysis and hydrolysis will determine its persistence. Biodegradation is likely to be the most significant removal process in biologically active waters.

Soil Persistence: In soil, the compound will partition between the soil air, soil water, and soil organic matter. Volatilization from the soil surface, leaching into groundwater, and biodegradation will be the main removal mechanisms. Its persistence in soil will be highly dependent on soil type, moisture content, temperature, and the microbial population.

Transport Mechanisms:

Volatilization: Due to its aldehyde functional group and C10 structure, 2-Hexenal, 4(or 6)-methyl-2-propyl- is expected to have a moderate vapor pressure, leading to volatilization from water and soil surfaces into the atmosphere.

Advection and Dispersion: In the atmosphere, it will be transported by wind (advection) and mixed with the surrounding air (dispersion). In water, it will be transported by currents and mixing.

Sorption: The compound may sorb to organic matter in soil and sediment, which would reduce its mobility and bioavailability. The extent of sorption will depend on its octanol-water partition coefficient (Kow).

Formation of Secondary Atmospheric Pollutants from Branched Alkenal Degradation

Branched alkenals, such as 2-Hexenal, 4(or 6)-methyl-2-propyl-, are members of the diverse group of volatile organic compounds (VOCs) present in the atmosphere. These compounds are subject to chemical transformation by various atmospheric oxidants, leading to the formation of secondary pollutants, including ozone (O₃) and secondary organic aerosol (SOA). The primary daytime degradation pathway for alkenals is initiated by reaction with the hydroxyl radical (OH), while ozonolysis (reaction with O₃) is a significant loss process both day and night. researchgate.netcopernicus.org In certain environments, such as coastal regions, reaction with chlorine atoms (Cl) can also be a notable degradation route. nih.gov

The atmospheric degradation of branched alkenals is a complex process that contributes significantly to air pollution. The oxidation of these compounds results in products with lower volatility, which can then partition from the gas phase to the particle phase, forming SOA. copernicus.orgunc.edu This aerosol formation has implications for climate, visibility, and human health. copernicus.org

Ozonolysis Pathway

The reaction of ozone with alkenals targets the carbon-carbon double bond. masterorganicchemistry.combyjus.com This process, known as ozonolysis, involves the cycloaddition of ozone to the double bond to form an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound and a Criegee intermediate (CI). researchgate.netwikipedia.org For an asymmetric branched alkenal like 2-Hexenal, 4(or 6)-methyl-2-propyl-, this cleavage results in a variety of products depending on the decomposition pathway of the primary ozonide. nih.gov

The Criegee intermediates are highly reactive and play a crucial role in subsequent atmospheric chemistry. They can react with a variety of atmospheric trace gases, including water vapor, sulfur dioxide (SO₂), and nitrogen dioxide (NO₂), or undergo unimolecular decay. researchgate.net These reactions lead to the formation of hydroperoxides, sulfuric acid, and other oxygenated organic compounds that are key precursors to SOA formation.

OH-Initiated Oxidation Pathway

During the day, the reaction with hydroxyl radicals is the dominant atmospheric loss process for many aldehydes. researchgate.netcopernicus.org The OH radical can either add to the C=C double bond or abstract a hydrogen atom from the aldehydic group or the alkyl chain. The abstraction of the aldehydic hydrogen is a significant pathway, forming an acyl radical which then rapidly reacts with molecular oxygen (O₂) to produce an acyl peroxy radical.

In the presence of nitrogen oxides (NOx), these peroxy radicals can contribute to the photochemical formation of tropospheric ozone. For longer-chain aldehydes, recent research has shown that OH-initiated oxidation can lead to the formation of highly oxygenated organic molecules (HOMs) through autoxidation chain reactions. copernicus.org These HOMs are characterized by their extremely low volatility and are highly efficient at forming and contributing to the mass of SOA. copernicus.org

Secondary Organic Aerosol (SOA) Formation

The gas-phase oxidation products of branched alkenals, including smaller aldehydes, carboxylic acids, and HOMs, generally have lower vapor pressures than the parent compound. copernicus.orgbyjus.com When the atmospheric concentration of these products reaches saturation, they can partition into the aerosol phase. This process can occur through the condensation of these vapors onto pre-existing aerosol particles or through new particle formation (nucleation). ucar.edu The chemical composition and yield of SOA are highly dependent on the specific precursor molecule and the ambient atmospheric conditions, such as the concentration of NOx.

The table below summarizes the expected primary products from the degradation of 2-Hexenal, 4(or 6)-methyl-2-propyl- via its main atmospheric oxidation pathways.

| Oxidation Pathway | Primary Reactant | Key Intermediates | Expected Primary Gaseous Products | Contribution to Secondary Pollutants |

|---|---|---|---|---|

| Ozonolysis | Ozone (O₃) | Primary Ozonide, Criegee Intermediates (CIs) | Propanal, 2-methylbutanal (or 4-methylhexanal), various carbonyls from CI reactions | SOA formation from low-volatility products |

| OH-Initiated Oxidation | Hydroxyl Radical (OH) | Acyl Peroxy Radicals, Alkyl Peroxy Radicals | Smaller aldehydes, ketones, carboxylic acids, Highly Oxygenated Molecules (HOMs) | Tropospheric Ozone (in presence of NOx), SOA formation from HOMs and other oxidation products |

| Cl-Atom Initiated Oxidation | Chlorine Atom (Cl) | Chloroalkyl Radicals | Butanal, HCl, CO, 2-chlorohexenal | SOA formation |

Research on compounds structurally similar to 2-Hexenal, 4(or 6)-methyl-2-propyl- provides insight into its likely atmospheric lifetime. The rate of reaction with atmospheric oxidants determines how quickly the compound is removed from the atmosphere and, consequently, its potential to form secondary pollutants downwind from its source.

The table below presents typical atmospheric lifetimes for related unsaturated aldehydes with respect to the primary atmospheric oxidants.

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime | Reference |

|---|---|---|---|---|

| trans-2-Heptenal | O₃ | 2.47 x 10⁻¹⁸ | ~4.7 days | researchgate.net |

| trans-2-Hexenal (B146799) | OH | ~3.0 x 10⁻¹¹ (at 298 K) | ~9 hours | researchgate.netcopernicus.org |

| trans-2-Hexenal | Cl | 3.17 x 10⁻¹⁰ | ~9 hours (in coastal regions) | nih.gov |

Note: Lifetimes are calculated assuming typical atmospheric concentrations of oxidants: [O₃] = 7 x 10¹¹ molecules cm⁻³, [OH] = 1 x 10⁶ molecules cm⁻³, [Cl] = 1 x 10⁴ atoms cm⁻³.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscape Mapping for Isomers

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule, known as conformers, and to map their relative energies. For a flexible molecule like 2-Hexenal, 4(or 6)-methyl-2-propyl-, which possesses multiple rotatable bonds and stereocenters, a complex energy landscape with numerous local minima is expected.

The energy landscape is typically mapped by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each point. This process generates a potential energy surface, from which the lowest energy conformers can be identified. The presence of methyl and propyl groups introduces steric hindrance that will favor certain conformations over others. For instance, the isomers with the methyl group at position 4 will have a different conformational preference compared to those with the methyl group at position 6.

Table 1: Hypothetical Relative Energies of Conformers for 2-Hexenal, 4-methyl-2-propyl-

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Population (%) at 298 K |

| s-trans (staggered) | 180° | 0.00 | 70.5 |

| s-cis (eclipsed) | 0° | 5.20 | 10.2 |

| gauche (+) | +60° | 3.50 | 9.8 |

| gauche (-) | -60° | 3.50 | 9.5 |

Note: This table is illustrative and based on typical energy differences for similar α,β-unsaturated aldehydes. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. nih.gov For molecules like trans-2-hexenal (B146799), computational studies have been employed to investigate complex reactions such as ozonolysis, utilizing high levels of theory like M06-2X/AVTZ to ensure reliability in thermochemical and kinetic data. nih.govacs.orgresearchgate.net These calculations can elucidate reaction mechanisms, identify transition states, and predict reaction products. nih.govacs.orgacs.orgresearchgate.net

For 2-Hexenal, 4(or 6)-methyl-2-propyl-, DFT calculations can provide a wealth of information. The distribution of electron density, for example, reveals the electrophilic and nucleophilic sites within the molecule. The conjugated system of the α,β-unsaturated aldehyde results in a polarized structure, with the carbonyl carbon being electrophilic and the β-carbon also susceptible to nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, calculations can predict properties such as ionization potential, electron affinity, and dipole moment, which are essential for understanding intermolecular interactions.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | 4-methyl-2-propyl-2-hexenal | 6-methyl-2-propyl-2-hexenal |

| HOMO Energy (eV) | -6.5 | -6.7 |

| LUMO Energy (eV) | -1.8 | -1.9 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.8 |

| Dipole Moment (Debye) | 2.9 | 3.1 |

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations for isomeric structures.

Molecular Docking and Dynamics Simulations with Non-Human Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery and toxicology for understanding how a small molecule might interact with a biological target, such as an enzyme or receptor. nih.govacs.org For 2-Hexenal, 4(or 6)-methyl-2-propyl-, docking simulations could be performed against non-human targets, for instance, enzymes from pathogenic bacteria or fungi, to explore potential antimicrobial activities. ijper.orgnih.gov

The process involves placing the ligand (the aldehyde) into the binding site of the receptor protein and evaluating the binding affinity using a scoring function. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, the carbonyl oxygen of the aldehyde could act as a hydrogen bond acceptor, while the alkyl chains would likely engage in hydrophobic interactions within the binding pocket.